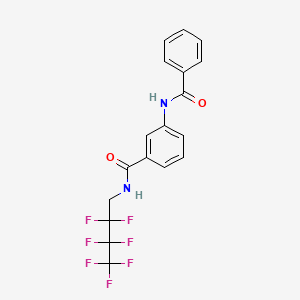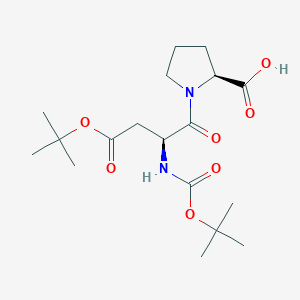
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, industry, and research. This particular compound is characterized by the presence of a heptafluorobutyl group, which imparts unique properties to the molecule.
Métodos De Preparación
The synthesis of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,2,3,3,4,4,4-heptafluorobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amide group, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amide group to an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The heptafluorobutyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, making it a potent modulator of protein function. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
3-Benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide can be compared with other benzamide derivatives such as:
3-Benzamido-N-(2,2,3,3,4,4,4-trifluorobutyl)benzamide: This compound has fewer fluorine atoms, which may result in different chemical and physical properties.
3-Benzamido-N-(2,2,3,3,4,4,4-nonafluorobutyl)benzamide: This compound has more fluorine atoms, potentially enhancing its chemical resistance and thermal stability.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
917920-92-4 |
|---|---|
Fórmula molecular |
C18H13F7N2O2 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
3-benzamido-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide |
InChI |
InChI=1S/C18H13F7N2O2/c19-16(20,17(21,22)18(23,24)25)10-26-14(28)12-7-4-8-13(9-12)27-15(29)11-5-2-1-3-6-11/h1-9H,10H2,(H,26,28)(H,27,29) |
Clave InChI |
UFNWGGMBQYWKGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)


![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)
